Asiaticoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Asiaticoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.
Biology: Studied for its effects on cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in wound healing, neuroprotection, and anti-inflammatory treatments
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its beneficial properties.
Mechanism of Action
Target of Action
Terminoloside, also known as Asiaticoside B, is a pentacyclic triterpenoid glycoside It is known that similar compounds, such as asiaticoside and madecassoside, have a wide range of pharmacological properties
Mode of Action
It is known that similar compounds, such as asiaticoside and madecassoside, interact with their targets to exert neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, anti-oxidant, anti-allergic, anti-depressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumour and immunomodulatory activities . The exact interaction of Terminoloside with its targets and the resulting changes require further investigation.
Biochemical Pathways
It is known that similar compounds, such as asiaticoside and madecassoside, affect neurological diseases possibly through the mitogen-activated protein kinase (mapk) signaling pathway, phosphotidylinositol 3 kinase/protein kinase b/mammalian target of rapamycin (pi3k/akt/mtor) signaling pathway, and nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kb) signaling pathway . The exact pathways affected by Terminoloside and their downstream effects require further investigation.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of Terminoloside
Result of Action
It is known that similar compounds, such as asiaticoside and madecassoside, exhibit anti-inflammatory, anti-oxidative stress, anti-apoptotic effects, and improvement in mitochondrial function . The exact molecular and cellular effects of Terminoloside’s action require further investigation.
Action Environment
It is known that gene-environment interactions can have a significant impact on human health
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Asiaticoside B typically involves extraction from Centella asiatica. The process includes:
Extraction: The plant material is crushed and subjected to reflux extraction using an ethanol solution with a pH of 9-11 and a volume concentration of 50-95%.
Purification: The concentrated solution is passed through a macroporous resin column, washed with water, and eluted with ethanol.
Decolorization and Final Purification: The extract is diluted with water, decolorized using aluminum oxide, filtered, and passed through an anion exchange resin column.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process is designed to ensure high purity, low pollution, and efficient decolorization, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Asiaticoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Comparison with Similar Compounds
Asiaticoside B is often compared with other triterpenoid saponins such as:
Asiaticoside: Another major constituent of Centella asiatica with similar pharmacological properties.
Madecassoside: Known for its wound healing and anti-inflammatory effects.
Asiatic Acid: The aglycone form of this compound, which also exhibits neuroprotective and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its wide range of therapeutic applications make it a valuable compound in both research and industry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Terminoloside involves the conversion of the starting material, oleuropein, into the final product through a series of chemical reactions.", "Starting Materials": [ "Oleuropein", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol" ], "Reaction": [ "Oleuropein is dissolved in methanol and hydrochloric acid is added to the solution.", "The mixture is heated under reflux for several hours to hydrolyze oleuropein into glucose and elenolic acid.", "The resulting solution is neutralized with sodium hydroxide and extracted with ethyl acetate.", "The organic layer is dried and concentrated to obtain elenolic acid.", "Elenolic acid is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with methanesulfonic acid to remove the acetyl group and form the aglycone.", "The aglycone is then glycosylated with glucose using methanol as a solvent and a catalyst to form Terminoloside." ] } | |
CAS No. |
125265-68-1 |
Molecular Formula |
C48H78O20 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3 |
InChI Key |
NNWMHSNRRWMMBI-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.